molecular formula C5H3F2N3O4 B10908405 1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid

1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B10908405
M. Wt: 207.09 g/mol
InChI Key: DERWUKGERQBNDX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group, a nitro group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through difluorocarbene intermediates.

    Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group or the nitro group can be replaced by other functional groups using appropriate nucleophiles.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as water, ethanol, and dichloromethane .

Scientific Research Applications

1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the nitro group can participate in redox reactions, contributing to its overall biological activity .

Comparison with Similar Compounds

1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a carboxylic acid group but differs in the position of the substituents on the pyrazole ring.

    2-(Difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Similar to the target compound but with different positions of the nitro and difluoromethyl groups.

    1-(Trifluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical and biological properties.

Properties

Molecular Formula

C5H3F2N3O4

Molecular Weight

207.09 g/mol

IUPAC Name

1-(difluoromethyl)-5-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C5H3F2N3O4/c6-5(7)9-3(10(13)14)1-2(8-9)4(11)12/h1,5H,(H,11,12)

InChI Key

DERWUKGERQBNDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1C(=O)O)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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